2-(5-Nitropyridin-2-YL)acetic acid - 1214328-73-0

2-(5-Nitropyridin-2-YL)acetic acid

Catalog Number: EVT-420780
CAS Number: 1214328-73-0
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-(5-Nitropyridin-2-yl)acetic acid" is a derivative of nitropyridine, which is a significant class of compounds due to their diverse applications in various fields of chemistry and biology. Nitropyridines are known for their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. The research on nitropyridine derivatives has led to the development of new methods for their synthesis and functionalization, which has expanded their utility in different domains.

Synthesis Analysis

Although a direct synthesis of 2-(5-Nitropyridin-2-yl)acetic acid has not been reported in the provided papers, analogous compounds like (5-nitropyridin-2-yl)alkyl carbamates have been synthesized. [] Extrapolating from these methods, a potential synthesis could involve:

Applications in Various Fields

Synthesis of Disubstituted Pyridines

The research on nitropyridine derivatives has led to the development of new precursors for the synthesis of disubstituted pyridines. For example, the substitution of the sulfonyl group in 5-nitropyridine-2-sulfonic acid with methanol yields 2-methoxy-5-nitropyridine, which can be used as an intermediate in the synthesis of various disubstituted pyridines1. These disubstituted pyridines have potential applications in the development of new materials and pharmaceuticals.

Glycosyltransferases Inhibitors

Another significant application of nitropyridine derivatives is in the synthesis of glycosyltransferases inhibitors. The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, which are used in the synthesis of uridine derivatives, demonstrates this application. These compounds are synthesized by connecting 2-deoxyglucose or 2-deoxygalactose to a nitropyridine derivative via an alpha-1-thioglycosidic bond. The nitro group in the aglycone is then reduced, and the resulting compounds are connected to uridine derivatives to form glycoconjugates. These glycoconjugates have potential as glycosyltransferases inhibitors, which are important in the study of various biological processes and the development of new therapies2.

Mechanism of Action

The studies on nitropyridine derivatives have shown that these compounds can be synthesized through various methods. For instance, the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid to 5-nitropyridine-2-sulfonic acid can be achieved using different oxidizing agents, with potassium permanganate in water being the preferred method due to its selectivity and yield1. The mechanism involves the selective oxidation of the hydroxyamino group to a nitro group, which is a key functional group in nitropyridine chemistry. This nitro group can further undergo chemical transformations, such as reduction to an amino group, which can be used in the synthesis of more complex molecules.

Properties

CAS Number

1214328-73-0

Product Name

2-(5-Nitropyridin-2-YL)acetic acid

IUPAC Name

2-(5-nitropyridin-2-yl)acetic acid

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(4-8-5)9(12)13/h1-2,4H,3H2,(H,10,11)

InChI Key

BAENMNORNKLBTB-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC(=O)O

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.